molecular formula C13H12ClN7O2 B277092 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE

4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE

Cat. No.: B277092
M. Wt: 333.73 g/mol
InChI Key: UHBFCCLGRXVGRT-UHFFFAOYSA-N
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Description

4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of oxadiazole and tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide to form 3-(2-chlorophenyl)-1,2,4-oxadiazole.

    Formation of the tetrazole ring: The oxadiazole intermediate is then reacted with sodium azide and ammonium chloride in a solvent such as dimethylformamide to form the tetrazole ring.

    Coupling reaction: The final step involves coupling the tetrazole intermediate with butanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In materials science, its unique electronic structure allows it to participate in various electronic and photonic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-1,2,4-oxadiazole: Lacks the tetrazole ring, making it less versatile in certain applications.

    N-1H-tetrazol-5-ylbutanamide: Lacks the oxadiazole ring, which may reduce its efficacy in medicinal applications.

Uniqueness

4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is unique due to the presence of both oxadiazole and tetrazole rings, which confer a combination of properties that make it suitable for a wide range of applications.

Properties

Molecular Formula

C13H12ClN7O2

Molecular Weight

333.73 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)butanamide

InChI

InChI=1S/C13H12ClN7O2/c14-9-5-2-1-4-8(9)12-16-11(23-19-12)7-3-6-10(22)15-13-17-20-21-18-13/h1-2,4-5H,3,6-7H2,(H2,15,17,18,20,21,22)

InChI Key

UHBFCCLGRXVGRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=NNN=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=NNN=N3)Cl

Origin of Product

United States

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